molecular formula C8H16O2 B052837 2-Ethyl-2-methylpentanoic acid CAS No. 5343-52-2

2-Ethyl-2-methylpentanoic acid

Cat. No. B052837
CAS RN: 5343-52-2
M. Wt: 144.21 g/mol
InChI Key: WUWPVNVBYOKSSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including alkylation, decarboxylation, and hydrolysis. For instance, the synthesis of 3-methylpentanoic acid, which shares a related structural framework, involves ethyl sec.-butylmalonate undergoing alkylation, decarboxylation, and hydrolysis steps (E. Vliet, C. Marvel, C. Hsueh, 2003). Similarly, compounds like 2-methyl-4-phenylpentanedioic acid are prepared via Michael reaction, showcasing the diverse synthetic pathways possible for structurally related compounds (R. Natekar, S. D. Samant, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Ethyl-2-methylpentanoic acid can be elucidated using techniques like X-ray diffraction. For example, the structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized, revealing inter and intramolecular hydrogen bonds and a chiral center, indicating the complexity and the detailed molecular architecture these compounds can exhibit (B. Dinesh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to 2-Ethyl-2-methylpentanoic acid include Friedel-Crafts reactions, showcasing their reactivity and potential for creating complex molecules. For instance, 2-Methyl-4-phenylpentanedioic acid undergoes intermolecular Friedel-Crafts reactions to yield various products, highlighting the versatility of these compounds in synthetic chemistry (R. Natekar, S. D. Samant, 2010).

Physical Properties Analysis

The physical properties of related compounds, such as 4-methyloctanoic acid, which is investigated for its role as an aggregation pheromone, illustrate the diverse applications these substances can have based on their physical characteristics. The synthesis methods developed for such compounds emphasize the importance of understanding their physical properties for practical applications (Valentine Ragoussis et al., 2007).

Chemical Properties Analysis

The chemical properties of compounds structurally related to 2-Ethyl-2-methylpentanoic acid, such as their reactivity in various chemical reactions, are crucial for their application in synthesis and materials science. The detailed study of their reactivity, as seen in the synthesis and reactions of compounds like ethyl 7-chloro-2-oxoheptylate, provides insights into the mechanisms and potential uses of 2-Ethyl-2-methylpentanoic acid and its derivatives (Chen Xin-zhi, 2006).

Scientific Research Applications

  • Fragrance Ingredient Safety Assessment : 4-Methylpentanoic acid, an analog of 2-ethylbutyric acid, was evaluated for various toxicities including genotoxicity, reproductive toxicity, and skin sensitization. It was deemed safe for use in fragrances (Api et al., 2020).

  • Wine Aroma and Aging : Studies have investigated substituted esters and their corresponding acids in wine, observing correlations between wine age and levels of various compounds, including ethyl 2-hydroxy-4-methylpentanoate, a related compound (Lytra et al., 2017).

  • Wine Flavor Analysis : The role of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine was explored, revealing their significant contribution to wine's fruity aroma. These compounds were found in varying ratios in different wines, influenced by aging (Lytra et al., 2015).

  • Antibacterial Properties : A study on Siegesbeckia glabrescens isolated 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, which showed significant antibacterial activity against various Gram-positive bacteria, indicating potential medical applications (Youngsoo Kim et al., 2012).

  • Perfumery Ingredients : Research into various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates has been conducted to discover new perfumery ingredients, highlighting the importance of these compounds in fragrance development (Snowden et al., 2005).

properties

IUPAC Name

2-ethyl-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWPVNVBYOKSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881261
Record name 2-Ethyl-2-methylpentanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylpentanoic acid

CAS RN

5343-52-2
Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-ethyl-2-methylvaleric acid
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Record name 2-ETHYL-2-METHYLPENTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Fronza, G Fogliato, C Fuganti, P Grasselli, R Rigoni - Tetrahedron, 1996 - Elsevier
… Abstract: The synthesis of (S) 2-ethyl-2-methylpentanoic acid 13 from the C-5 aldehydo ester 1, obtained through a baker's yeast transformation, via C-2 and CI chain elongations …
Number of citations: 4 www.sciencedirect.com
W Löscher, H Nau - Neuropharmacology, 1985 - Elsevier
Thirty-two metabolites and analogues of the antiepileptic drug valproic acid (2-propylpentanoic acid; VPA) were tested for anticonvulsant and toxic effects in mice, in an attempt to find …
Number of citations: 179 www.sciencedirect.com
F Prout, B Burachinsky, W Brannen, Jr… - The Journal of Organic …, 1960 - ACS Publications
… 2-Ethyl-2-methylpentanoic acid. Ethyl 2-ethyl-2-methylpentanoate (120 g.) was … Resolution of 2-ethyl-2-methylpentanoic acid with brucine. A mixture of 21.6 g. of the dl-acid, 59.1 g. …
Number of citations: 15 pubs.acs.org
BL Booth, TA El-Fekky - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Trifluoromethanesulphonic acid has been found to be far superior to 95% sulphuric acid for the carboxylation of olefins, alcohols, and esters with carbon monoxide at atmospheric …
Number of citations: 30 pubs.rsc.org
T Abe, T Suzuki, K Sekiguchi, S Hosokawa… - Tetrahedron letters, 2003 - Elsevier
… Thus, 5a was transformed into the known 2-ethyl-2-methylpentanoic acid 6 6 by hydrolysis and subsequent hydrogenation. The absolute configuration of 5b was confirmed to be R by …
Number of citations: 42 www.sciencedirect.com
RW Hilts, CDK Herd, DN Simkus… - Meteoritics & Planetary …, 2014 - Wiley Online Library
The C2 ungrouped Tagish Lake meteorite preserves a range of lithologies, reflecting variable degrees of parent‐body aqueous alteration. Here, we report on soluble organic …
Number of citations: 37 onlinelibrary.wiley.com
R Hilts, CDK Herd, DN Simkus, GF Slater - 2014 - roam.macewan.ca
The C2 ungrouped Tagish Lake meteorite preserves a range of lithologies reflecting variable degrees of parent body aqueous alteration. Here we report on soluble organic compounds, …
Number of citations: 0 roam.macewan.ca
E Brenna, N Caraccia, G Fogliato, G Fronza, C Fuganti - Tetrahedron, 1997 - Elsevier
… 4 and 5, showing a stereogenic center with four carbon atoms in different oxidation states 7, which were subsequently converted into optically active (2S)-2-ethyl-2-methylpentanoic acid …
Number of citations: 2 www.sciencedirect.com
J Palaty - 1995 - open.library.ubc.ca
Vaiproic acid (VPA) is a versatile clinical antiepileptic drug which is also characterized by rare but potentially fatal side effects such as hepatotoxicity and teratogenicity. Its principal …
Number of citations: 1 open.library.ubc.ca
H Zimmer, D Gracian, J Rothe - The Journal of Organic Chemistry, 1960 - ACS Publications
CH3, CJL n-C3H, n-C3H7 180-185 (752)” 1.4125 172.3 172 0.865 46.8'CH3, n-C3H7 C2H5 bC., H7 181-186 (754) 6 1.4115 172.3 173 0.865 53.5 ch3, c2h3 b-C4Hs, 71-C4H9 94-95 (…
Number of citations: 4 pubs.acs.org

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